2-amino-5-chloro-6-nitro-1H-quinazolin-4-one
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Overview
Description
The compound with the identifier “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. The process typically involves the formation of host-guest complexes where the compound is included in the non-polar cavity of cyclodextrins . The reaction conditions often require precise control of temperature, pH, and solvent to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized synthetic routes that ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
The compound “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
The compound “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which “2-amino-5-chloro-6-nitro-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Properties
IUPAC Name |
2-amino-5-chloro-6-nitro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,(H3,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHAMVIZNDWXKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=NC2=O)N)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC(=NC2=O)N)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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